molecular formula C36H34F6N4S2 B1379284 10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) CAS No. 2376-89-8

10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine)

Cat. No.: B1379284
CAS No.: 2376-89-8
M. Wt: 700.8 g/mol
InChI Key: LLOXFCOBHLPZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a piperazine ring linked to two phenothiazine moieties, each substituted with a trifluoromethyl group. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of Propane-3,1-diyl Linkers: The piperazine core is then reacted with 1,3-dibromopropane to introduce the propane-3,1-diyl linkers.

    Coupling with Phenothiazine Units: The final step involves the coupling of the piperazine derivative with 2-(trifluoromethyl)-10H-phenothiazine using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moieties can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine units to their corresponding dihydro derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of phenothiazine.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the phenothiazine core.

    Medicine: Explored for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) involves its interaction with various molecular targets:

    Molecular Targets: It can interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems.

    Pathways Involved: The compound modulates neurotransmitter activity, leading to its pharmacological effects. It may also affect oxidative stress pathways due to its redox-active phenothiazine core.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Fluphenazine: A phenothiazine used as an antipsychotic medication.

    Thioridazine: Known for its antipsychotic and antiemetic effects.

Uniqueness

10,10’-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine) is unique due to the presence of the piperazine linker and the trifluoromethyl groups, which may enhance its pharmacological activity and stability compared to other phenothiazine derivatives.

Properties

IUPAC Name

2-(trifluoromethyl)-10-[3-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34F6N4S2/c37-35(38,39)25-11-13-33-29(23-25)45(27-7-1-3-9-31(27)47-33)17-5-15-43-19-21-44(22-20-43)16-6-18-46-28-8-2-4-10-32(28)48-34-14-12-26(24-30(34)46)36(40,41)42/h1-4,7-14,23-24H,5-6,15-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOXFCOBHLPZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCN5C6=CC=CC=C6SC7=C5C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34F6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130382
Record name Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376-89-8
Record name Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2376-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,10'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-(trifluoromethyl)-10H-phenothiazine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002376898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 10,10′-[1,4-piperazinediylbis(trimethylene)]bis[2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,10'-(PIPERAZINE-1,4-DIYLBIS(PROPANE-3,1-DIYL))BIS(2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PY4W3279G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.